Home > Products > Screening Compounds P115611 > N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide -

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide

Catalog Number: EVT-5336471
CAS Number:
Molecular Formula: C20H20N2O5S3
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound serves as the parent molecule in a series of sulfonamides synthesized and evaluated for their urease inhibitory and antioxidant activity. [] It exhibits moderate urease inhibitory activity, with further derivatization leading to more potent inhibitors.

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (5a-m)

Compound Description: This series of compounds represents various derivatives of N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide, where the sulfonamide nitrogen connected to the 4-methoxyphenethyl group is further substituted with different alkyl or aralkyl groups. [] Several of these compounds demonstrated significantly higher urease inhibitory activity compared to the standard thiourea and the parent molecule.

Relevance: These derivatives are structurally related to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide as they retain the core structure of a 4-methoxyphenethyl group attached to one sulfonamide nitrogen. The variation in substituents on this nitrogen allows exploration of structure-activity relationships. N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide differs by having a 4-methoxyphenyl group directly attached to the sulfonamide nitrogen without the ethyl linker and possesses a second sulfonamide group instead of the acetamide group.

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides (5a-5h)

Compound Description: These compounds represent a series of ketopinamide derivatives containing a sulfonamide moiety at the 4-position of the phenyl ring. [, ] These compounds were synthesized and evaluated for their fungicidal and herbicidal activity.

Relevance: While not directly sharing the same central phenyl ring substitution pattern, N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides (5a-5h) are considered structurally related to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide because they belong to the broader class of sulfonamide derivatives with variations in the substituents on the sulfonamide nitrogen and the other aromatic ring system.

4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound is a pyrazole derivative with a benzenesulfonamide group. [] Its crystal structure reveals nearly coplanar arrangement of the pyrazole, phenyl, and phenylene rings, stabilized by hydrogen bonding.

Relevance: The compound demonstrates the structural diversity possible within sulfonamide derivatives. Although lacking the 4-methoxyphenyl group and the second sulfonamide present in N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it highlights the importance of heterocyclic rings like pyrazoles as potential pharmacophores in combination with sulfonamide groups.

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

Compound Description: This compound was identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. [] It results from the reaction of unreacted sulfonyl chloride with sulfamethizole.

Relevance: This compound illustrates the potential for unintended side reactions during sulfonamide synthesis, leading to structurally related impurities. While not directly analogous to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it shares the characteristic of two sulfonamide groups linked through a central phenyl ring, albeit with a thiadiazole ring instead of the methoxyphenyl and methylthiophenyl groups.

4-[[4(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual tumor necrosis factor-α-converting enzyme (TACE) and matrix metalloprotease (MMP) inhibitor. [] It exhibits potent anti-inflammatory activity by inhibiting TNF-α secretion and MMP activity.

Relevance: Although possessing a thiomorpholine ring and a hydroxamic acid group not present in N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, TMI-1 demonstrates the use of sulfonamides as a core structure for developing potent enzyme inhibitors with therapeutic potential in inflammatory conditions.

3-(4-Methoxy­phenyl)-1-phenyl-3-(p-toluene­sulfonyl­amino)­propan-1-one

Compound Description: This compound features a p-toluenesulfonamide group linked to a propanone chain with phenyl and 4-methoxyphenyl substituents. [] Its crystal structure shows intermolecular hydrogen bonding between the amino and carbonyl groups.

Relevance: This compound illustrates the versatility of sulfonamides in forming diverse structures with potential for intermolecular interactions. While not directly analogous to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it shares the presence of a 4-methoxyphenyl group and highlights the use of sulfonamides in constructing molecules with distinct three-dimensional arrangements.

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

Compound Description: This compound is another pyrazole derivative with a benzenesulfonamide group. [] Its crystal structure reveals hydrogen bonding interactions involving the amino group and the sulfonyl oxygen and pyrazole nitrogen atoms.

Relevance: Similar to 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, this compound emphasizes the significance of pyrazoles in combination with sulfonamide groups. Although lacking the specific substitution pattern of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it underscores the potential of sulfonamide-containing pyrazole derivatives in medicinal chemistry.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (1)

Compound Description: This compound serves as a lead compound for the development of S100A2-p53 protein-protein interaction inhibitors, with potential application in pancreatic cancer treatment. []

Relevance: Compound 1 shares the core structure of a sulfonamide group connected to a phenyl ring with N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide. The presence of a 3-methoxyphenyl group linked through a triazole ring in compound 1 is comparable to the 4-methoxyphenyl group in the target compound, although the linker and the second sulfonamide are absent in compound 1. This comparison further emphasizes the impact of subtle structural variations on biological activity.

Eight Isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides

Compound Description: This group encompasses eight compounds with a common core structure of N-phenylbenzenesulfonamide, varying in the substituents at the 4-positions of both phenyl rings. [] The compounds exhibit isostructurality, forming infinite chains through N-H···O(sulfonyl) hydrogen bonding.

Relevance: These isostructural compounds highlight the influence of substituent variations on crystal packing and intermolecular interactions within sulfonamide derivatives. While not directly mirroring the specific substitution pattern of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, their shared core structure with varied substituents emphasizes the structural diversity possible within this class of compounds.

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl(1S,2R)-3-[amino]-1-benzyl-2-hydroxypropylurethane

Compound Description: This complex molecule incorporates a sulfonamide group linked to a chiral propylurethane fragment with fused heterocyclic rings. [] It acts as an inhibitor of HIV protease.

Relevance: This compound, despite its intricate structure, demonstrates the relevance of sulfonamide groups in designing inhibitors for therapeutically important enzymes. Although lacking direct structural similarity to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it exemplifies the broad applicability of sulfonamides in medicinal chemistry.

N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (3a-g)

Compound Description: This series of compounds combines sulfonamide and benzamide pharmacophores, designed for their potential inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE). [] The compounds exhibit significant inhibitory potencies against these enzymes.

Relevance: These compounds demonstrate the potential of combining sulfonamides with other pharmacophores like benzamides to create potent enzyme inhibitors. Their structural similarity to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide lies in the presence of a 4-methoxyphenyl group attached to one sulfonamide nitrogen and the variation in substituents on the other nitrogen. Although lacking the second sulfonamide group, these compounds highlight the versatility of sulfonamides in medicinal chemistry.

4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (11b)

Compound Description: This compound is a pyridine derivative incorporating a sulfonamide group and exhibits significant anticonvulsant activity. []

Relevance: Though differing significantly in overall structure from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it shares the presence of a 4-methoxyphenyl group linked to the same position on a phenyl ring connected to a sulfonamide nitrogen. This highlights the relevance of this specific structural feature in contributing to diverse biological activities.

N-(butyl/pentyl)-N-(4,5-dibromo-2-methoxyphenyl)benzene sulfonamides (6d & 6e)

Compound Description: These compounds are N-substituted sulfonamides with a 4,5-dibromo-2-methoxyphenyl group attached to the sulfonamide nitrogen. [] They exhibit good inhibitory potential against lipoxygenase.

Relevance: These compounds demonstrate the potential of halogenated and N-alkylated sulfonamides as enzyme inhibitors. While their substitution pattern on the phenyl ring differs from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, the shared sulfonamide moiety and the presence of a methoxy group on the phenyl ring highlight common structural features.

(2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

Compound Description: L826266 is a selective E-prostanoid (EP)3 receptor antagonist. [] It effectively inhibits prostaglandin E2 (PGE2)-induced paw edema in mice.

Relevance: Although possessing a different core structure from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, L826266 demonstrates the use of sulfonamides in designing antagonists for specific receptors involved in inflammatory processes. The presence of a methoxy group on the phenyl ring in L826266 reflects a similar substitution pattern to the target compound, albeit in a different chemical context.

N-[(2-cyclooctylamino-5-cyanobenzene)sulfonyl]-N'-isopropylurea

Compound Description: This compound is a specific example of a benzenesulfonamide derivative excluded from a patent claiming novel compounds with thromboxane A2 receptor binding activity. []

Relevance: This exclusion highlights the structural diversity within sulfonamide derivatives and their potential for interacting with specific biological targets. Although structurally distinct from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it emphasizes the importance of substituent variations in determining biological activity within this class of compounds.

N-{2-(6-Amino-4-(4-substituted-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide (8a-d)

Compound Description: This series of compounds comprises pyrazolo[3,4-b]pyridine derivatives containing a sulfonamide group and exhibits antimicrobial activity. []

Relevance: Despite the complexity of their structure compared to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, these compounds belong to the broader class of sulfonamide derivatives with variations in substituents and heterocyclic rings. They highlight the potential of sulfonamides in constructing molecules with diverse biological activities.

5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (II)

Compound Description: This compound is a degradation product of glipizide, an antidiabetic drug, formed under acidic conditions. [, ]

Relevance: Compound II, a degradation product of glipizide, is structurally related to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide due to the shared presence of a sulfonamide group attached to a phenyl ring. Although the remaining structural features differ, the degradation pathway of glipizide provides insights into the potential chemical transformations and stability of sulfonamide-containing compounds.

Methyl N-[4-[2-{(5-methyl-2-pyrazinoyl)amino}ethyl]phenyl]sulfonyl carbamate (III)

Compound Description: Compound III, another degradation product of glipizide, arises under acidic conditions in the presence of methanol. [, ] It further hydrolyzes to compound II upon continued heating.

Relevance: Similar to compound II, compound III exhibits structural similarity to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide due to the presence of a sulfonamide group attached to a phenyl ring. This emphasizes the potential for structurally related compounds to emerge as degradation products of pharmaceuticals containing sulfonamide moieties.

3-(((4-(hexylamino)-2-methoxyphenyl)amino)sulfonyl)-2-thiophenecarboxylic acid methyl ester (ST247, compound 2)

Compound Description: ST247 is a peroxisome proliferator-activated receptor (PPAR)β/δ-selective inverse agonist used as a basis for designing structurally related ligands with enhanced cellular activity. []

Relevance: While possessing a thiophene ring and a carboxylic acid methyl ester not present in N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, ST247 demonstrates the utilization of sulfonamides as a starting point for developing potent and selective ligands for nuclear receptors. The presence of a methoxy group on the phenyl ring in ST247 mirrors a similar substitution pattern to the target compound, emphasizing the relevance of this structural feature in diverse biological contexts.

methyl 3-(N-(2-(2-ethoxyethoxy)-4-(hexylamino)phenyl)sulfamoyl)thiophene-2-carboxylate (PT-S264, compound 9u)

Compound Description: PT-S264 is a derivative of ST247, designed for its prolonged cellular activity and ability to achieve biologically relevant plasma concentrations in mice. []

Relevance: Similar to ST247, PT-S264 showcases the effectiveness of modifying sulfonamides to achieve desired pharmacokinetic properties and enhance their biological activity. Although its specific structure differs from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it underscores the potential of sulfonamides as a basis for designing potent and selective ligands for therapeutic targets.

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These compounds are indole derivatives containing a benzenesulfonamide group with either a p-methyl or p-methoxy substituent on the benzene ring. []

Relevance: These compounds demonstrate the structural diversity possible within sulfonamide derivatives containing heterocyclic rings. While lacking the specific substitution pattern of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, they emphasize the significance of indole as a pharmacophore and the importance of varying substituents on the sulfonamide-containing benzene ring in influencing structure and potentially biological activity.

4-amino- [N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzene sulfonamide (a1) and 4-amino-N-[5-(4-chlorophenyl)-1, 3, 4-thiadiazole-2-yl]-benzene sulfomide (a4)

Compound Description: These compounds are 1, 3, 4-thiadiazole derivatives containing a sulfonamide group and exhibit good anticonvulsant activity. []

Relevance: Although structurally distinct from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, they share the presence of a sulfonamide group linked to a substituted phenyl ring. The presence of a thiadiazole ring in these compounds highlights the potential of incorporating heterocyclic systems in combination with sulfonamides for diverse biological activities.

(S)-3,5-dichloro-4-(2-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyloxy)ethyl)pyridine 1-oxide (CHF6001)

Compound Description: CHF6001 is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor with robust anti-inflammatory activity, suitable for topical pulmonary administration. []

Relevance: Although CHF6001's structure is complex and differs significantly from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, both share the key feature of a sulfonamide group incorporated into their structure. This highlights the broad applicability of sulfonamides in designing potent and selective inhibitors for diverse therapeutic targets, particularly in inflammatory conditions.

N-benzil-N'-(2,6-diisopropylphenyl)-N-isopropylmalonamide, N'-[2,6-bis(1-methylethyl)phenyl]-N-(1-methylethyl)-N-[[4(methylthio)phenyl]methyl]propandiamide and N-[2,6-bis(1-methylethyl)phenyl]-[β-[amino]]-β-oxopropanamide

Compound Description: These compounds are malonamide derivatives designed for their potential to reduce skin fat production. [] They are components of pharmaceutical compositions for topical application.

Relevance: These compounds demonstrate the structural diversity and potential applications of amides in pharmaceutical formulations. N'-[2,6-bis(1-methylethyl)phenyl]-N-(1-methylethyl)-N-[[4(methylthio)phenyl]methyl]propandiamide is directly relevant to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide due to the presence of a 4-(methylthio)phenyl group. This shared structural feature highlights the influence of specific substituents on biological activity, even within different chemical classes.

5-(p‐aminobenzenesulfonamido)‐1‐phenylpyrazole (sulfaphenazole)

Compound Description: Sulfaphenazole is a sulfonamide-containing pyrazole derivative with antibacterial properties. []

Relevance: This compound highlights the importance of sulfonamides in antibacterial agents and showcases the effectiveness of incorporating a pyrazole ring for this purpose. While lacking the specific substitution pattern of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, it demonstrates the significance of sulfonamides in medicinal chemistry.

1‐(N,O‐bis[5‐isoquinolinesulfonyl]‐N‐methyl‐L‐tyrosyl)‐4‐phenylpiperazine (KN‐62, 1)

Compound Description: KN‐62 is a potent antagonist of P2X7 receptors. [] Its structure serves as a starting point for designing novel P2X7 receptor antagonists.

Relevance: Although structurally distinct from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, KN‐62 demonstrates the utilization of sulfonamides in designing antagonists for specific receptors. The research on KN‐62 analogs highlights the influence of subtle structural modifications on potency and selectivity, emphasizing the importance of structure-activity relationships in drug development.

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Sulfamethizole)

Compound Description: Sulfamethizole is an antibacterial drug. [] Its synthesis involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis.

Relevance: Sulfamethizole is structurally related to N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide through the presence of a sulfonamide group connected to a phenyl ring. Although the remaining structural features differ, sulfamethizole demonstrates the use of sulfonamides in antibacterial agents and provides insights into their synthesis and potential impurities.

3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide (Glimepiride)

Compound Description: Glimepiride is an antidiabetic drug used for treating diabetes mellitus. [, ]

Relevance: While structurally distinct from N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide, glimepiride's structure incorporates a sulfonamide group linked to a phenyl ring, a feature shared with the target compound. This emphasizes the importance of sulfonamides in pharmaceutical agents for treating chronic conditions.

Properties

Product Name

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)sulfonylamino]benzenesulfonamide

Molecular Formula

C20H20N2O5S3

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C20H20N2O5S3/c1-27-17-7-3-15(4-8-17)21-29(23,24)19-11-5-16(6-12-19)22-30(25,26)20-13-9-18(28-2)10-14-20/h3-14,21-22H,1-2H3

InChI Key

QOLDEPVDHNGRAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.